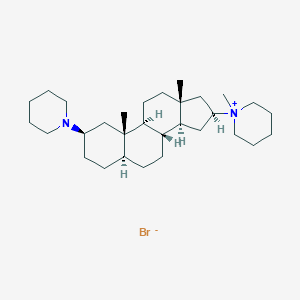

(Dideacetoxy)vecuronium

Description

Vecuronium is a monoquaternary aminosteroid neuromuscular blocking agent (NMBA) widely used in clinical anesthesia due to its high specificity for nicotinic acetylcholine receptors (nAChRs) and minimal cardiovascular effects . Its structure, derived from pancuronium by removing the acetyl group at the A ring, reduces muscarinic receptor affinity, thereby avoiding histamine release and hemodynamic instability .

3-Desacetylvecuronium (ORG 7268), the primary metabolite of vecuronium, retains neuromuscular blocking activity but exhibits distinct pharmacokinetic properties. It has a longer terminal elimination half-life (116 vs. 34 minutes) and a larger steady-state distribution volume (254 vs. 152 ml·kg⁻¹) compared to vecuronium . This metabolite contributes to prolonged paralysis in critically ill patients receiving long-term vecuronium infusions .

Properties

CAS No. |

115952-48-2 |

|---|---|

Molecular Formula |

C30H53BrN2 |

Molecular Weight |

521.7 g/mol |

IUPAC Name |

1-[(2R,5S,8S,9S,10S,13R,14S,16S)-10,13-dimethyl-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-methylpiperidin-1-ium;bromide |

InChI |

InChI=1S/C30H53N2.BrH/c1-29-15-14-27-26(28(29)20-25(22-29)32(3)18-8-5-9-19-32)13-11-23-10-12-24(21-30(23,27)2)31-16-6-4-7-17-31;/h23-28H,4-22H2,1-3H3;1H/q+1;/p-1/t23-,24-,25+,26-,27+,28+,29-,30+;/m1./s1 |

InChI Key |

AQMVPBLWUQDAHJ-LPSBBQSESA-M |

SMILES |

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H](CC5)N6CCCCC6)C.[Br-] |

Canonical SMILES |

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |

Synonyms |

(dideacetoxy)vecuronium (didesacetoxy)vecuronium 3,17-bisdesacetoxy vecuronium bis(desacetoxy)vecuronium ORG 8764 ORG-8764 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic Parameters of Vecuronium, 3-Desacetylvecuronium, and Rocuronium

| Parameter | Vecuronium | 3-Desacetylvecuronium | Rocuronium |

|---|---|---|---|

| Plasma Clearance | 5.39 ml·kg⁻¹·min⁻¹ | 3.51 ml·kg⁻¹·min⁻¹ | 3.7 ml·kg⁻¹·min⁻¹* |

| Volume of Distribution | 152 ml·kg⁻¹ | 254 ml·kg⁻¹ | 200–300 ml·kg⁻¹* |

| Terminal Half-Life | 34 min | 116 min | 70–110 min* |

| Potency (EC₅₀) | 102 ng·ml⁻¹ | 123 ng·ml⁻¹ | 1200–1500 ng·ml⁻¹† |

| Onset Time (0.1 mg/kg) | 39–106 s | N/A | 60–90 s |

| Duration of Action | 74.6–138 min | Prolonged | 30–60 min |

*Data from ; †Rocuronium is less potent than vecuronium .

Vecuronium vs. Rocuronium :

- Rocuronium has a faster onset (60–90 s vs. 39–106 s) but shorter duration (30–60 min vs. 74.6–138 min) .

- Rocuronium’s lower potency necessitates higher doses (0.6–1.2 mg/kg vs. 0.08–0.1 mg/kg for vecuronium) to achieve comparable blockade .

- Both drugs exhibit similar biodisposition, with hypothermia prolonging their effects equivalently .

- Vecuronium vs. Pancuronium: Pancuronium, a bis-quaternary aminosteroid, has significant vagolytic effects due to muscarinic receptor antagonism, unlike vecuronium . Gene expression studies show pancuronium upregulates immune response and mitochondrial genes, while vecuronium modulates oxidation-reduction pathways .

Reversal Agent Affinities

Sugammadex, a γ-cyclodextrin derivative, reverses aminosteroid NMBAs. Its affinity varies:

- EC₅₀ Values : Sugammadex has comparable affinity for vecuronium, rocuronium, and pipecuronium (~1–2 µM) but reduced efficacy for vecuronium at higher concentrations (EC₉₉: 4.1 µM vs. 2.9 µM for rocuronium) .

- CMGCD, a novel cyclodextrin, shows selectivity for aminosteroids but lower reversal potency than sugammadex .

Clinical and Metabolic Considerations

- Renal Failure : Vecuronium’s duration is prolonged in renal impairment due to accumulation of 3-desacetylvecuronium, which relies on renal excretion (clearance: 0.85 ml·kg⁻¹·min⁻¹) .

- Hepatic Dysfunction : Chronic phenytoin use increases vecuronium clearance by 30%, requiring dose adjustments .

- Pediatric Use : Vecuronium’s onset (39 s) and duration (74.6 min) in children are faster and shorter than in adults, attributed to differences in distribution .

Unique Fade Characteristics

Vecuronium exhibits dose-dependent fade during neuromuscular blockade (NMB).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.